molecular formula C9H9ClO2 B1295310 2-(2-Chlorophenoxymethyl)oxirane CAS No. 2212-04-6

2-(2-Chlorophenoxymethyl)oxirane

Cat. No.: B1295310
CAS No.: 2212-04-6
M. Wt: 184.62 g/mol
InChI Key: IYFFPRFMOMGBGB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxymethyl)oxirane is an organic compound with the molecular formula C₉H₉ClO₂. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and polymer science. The compound features an oxirane ring, which is a three-membered cyclic ether, and a chlorophenyl group, making it a valuable building block in chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenoxymethyl)oxirane can be synthesized by reacting styrene with 2-chlorophenol in the presence of a metal cation, such as zinc or aluminum, and a ligand like tetrahydrofuran. This reaction initiates the ring-opening polymerization of styrene, leading to the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenoxymethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Chlorophenoxymethyl)oxirane is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biological systems.

    Industry: The compound is utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxymethyl)oxirane involves the ring-opening reactions of the oxirane ring. This process can be catalyzed by acids, bases, or nucleophiles, leading to the formation of various products depending on the reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles, which attack the electrophilic carbon atoms of the oxirane ring, resulting in ring-opening and subsequent product formation .

Comparison with Similar Compounds

  • 2-(2-Bromophenoxymethyl)oxirane
  • 2-(2-Fluorophenoxymethyl)oxirane
  • 2-(2-Methylphenoxymethyl)oxirane

Comparison: 2-(2-Chlorophenoxymethyl)oxirane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. For instance, the bromine analog may exhibit different reactivity due to the larger atomic size and different electronegativity of bromine compared to chlorine. Similarly, the fluorine analog may have different electronic effects due to the high electronegativity of fluorine. The methyl analog, on the other hand, would have different steric and electronic properties due to the presence of the methyl group instead of a halogen .

Properties

IUPAC Name

2-[(2-chlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFFPRFMOMGBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2212-04-6
Record name 1-(2-Chlorophenoxy)-2,3-epoxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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